Ethyl 2-(2-iodophenoxy)acetate
Description
Construction of the 2-Iodophenoxy Moiety
The formation of the ether linkage is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of 2-iodophenol (B132878) with a suitable ethyl acetate (B1210297) derivative.
The Williamson ether synthesis is a fundamental and versatile method for preparing ethers. masterorganicchemistry.com In the context of Ethyl 2-(2-iodophenoxy)acetate synthesis, this involves the reaction of the sodium or potassium salt of 2-iodophenol (the nucleophile) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) (the electrophile). The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide from the ethyl acetate derivative. masterorganicchemistry.com To generate the 2-iodophenoxide in situ, a base such as sodium hydroxide (B78521) is used. For example, stirring 2-iodophenol with chloroacetic acid in the presence of 10% NaOH at 80°C for several hours can yield 2-iodophenoxyacetic acid, which can then be esterified as described previously.
A study demonstrated the direct alkylation of 2-iodophenol with chloroacetic acid in the presence of aqueous NaOH, followed by acidification and extraction, to produce 2-iodophenoxyacetic acid in good yields (70-85%). This intermediate is then readily converted to the target ethyl ester.
| Reactants | Base | Product | Yield |
| 2-Iodophenol, Chloroacetic acid | aq. NaOH | 2-Iodophenoxyacetic acid | 70-85% |
This table highlights the O-alkylation of 2-iodophenol to form the key carboxylic acid precursor.
Alternative strategies for forming the ether linkage exist, though they may be less direct for this specific target molecule. For instance, the Ullmann condensation can be used to form diaryl ethers. While typically used for coupling an aryl halide with a phenol (B47542), modifications could potentially allow for the formation of the phenoxyacetate (B1228835) linkage. A study reported a Ullmann-type coupling between ethyl 2-(2-iodophenyl)acetate and phenol to synthesize a related phenoxy-substituted compound, showcasing the utility of this reaction class.
Furthermore, palladium-catalyzed cyclocarbonylation of 2-iodophenol with terminal acetylenes has been developed for the synthesis of flavones, demonstrating a sophisticated method for building complexity from a 2-iodophenol starting material. researchgate.net While not a direct route to the target ester, these advanced methods illustrate the versatility of 2-iodophenol in constructing complex molecular architectures.
Functional Group Interconversions and Derivatization from Related Halogenated Precursors
The synthesis of this compound can also be envisioned through the modification of other halogenated precursors. For instance, a precursor with a different halogen, such as bromine, could potentially be converted to the desired iodo-compound through a halogen exchange reaction, though this is less common than direct iodination.
More relevant is the synthesis of the 2-iodophenol precursor itself. The diazotization of o-aminophenol followed by a Sandmeyer-type reaction with potassium iodide is a standard method for introducing the iodine atom at the ortho position. Alternatively, direct iodination of phenol can yield a mixture of 2- and 4-iodophenol, requiring subsequent separation. wikipedia.org
The reactivity of the iodine atom in the final product or its precursors allows for further derivatization. For example, the iodine atom in 2-(2-iodophenyl)acetamide, a related compound, enables participation in cross-coupling reactions like the Sonogashira and Ullmann-type couplings. Similarly, this compound can serve as a building block for more complex molecules through reactions that target the C-I bond, such as Heck or Suzuki couplings. colab.ws
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-iodophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIPCODYWJKHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473278 | |
| Record name | Acetic acid, (2-iodophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-32-4 | |
| Record name | Acetic acid, (2-iodophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of Ethyl 2 2 Iodophenoxy Acetate
Carbon-Carbon Bond Forming Reactions via the Aryl Iodide Moiety
The aryl iodide moiety is a highly effective electrophilic partner in a multitude of palladium- and copper-catalyzed reactions, enabling the formation of new carbon-carbon bonds under relatively mild conditions. The reactivity of the C-I bond is the highest among aryl halides (I > Br > Cl), making Ethyl 2-(2-iodophenoxy)acetate a preferred substrate for such transformations. wikipedia.orgnih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing carbon-carbon bonds. The reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. fishersci.es
The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures or connecting aryl groups to vinyl or alkyl fragments. fishersci.es The reaction pairs an organoboron reagent, such as a boronic acid or ester, with an organic halide. fishersci.esuwindsor.ca The general advantages of this reaction include mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents and byproducts. fishersci.es
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the high reactivity of aryl iodides makes it an excellent candidate for this transformation. The typical components of a Suzuki-Miyaura reaction are outlined in the table below.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |
The reaction is fundamental for creating C(sp²)-C(sp²) bonds, and related iodo-aryl esters are commonly employed in such syntheses. vulcanchem.com
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base. iastate.edu This reaction is a powerful tool for the arylation of olefins.
Direct research on the Heck reaction with this compound is limited; however, studies on closely related analogues demonstrate the feasibility of this transformation. For instance, the coupling of 2-(4-iodophenoxy)ethanol (B3257873) with an acrylate-functionalized polymer has been successfully performed. rsc.org The conditions for this related reaction highlight the potential pathway for this compound.
Table 2: Heck Reaction Conditions for a Related Iodophenoxy Substrate
| Parameter | Details |
|---|---|
| Aryl Iodide | PCL functionalized with 2-(4-iodophenoxy)ethanol rsc.org |
| Olefin | Polymer with acrylate (B77674) end-group rsc.org |
| Catalyst | Pd(OAc)₂ (5 mol%) rsc.org |
| Base | NaHCO₃ rsc.org |
| Additive | Tetrabutylammonium (B224687) chloride (TBA-Cl) rsc.org |
| Solvent | DMF rsc.org |
The reaction of aryl iodides with olefins like ethyl acrylate typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. iastate.edu Given the high reactivity of aryl iodides, this compound is expected to be an excellent substrate for Heck olefin arylation. researchgate.net
The Sonogashira coupling is a versatile and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org
Research has demonstrated that alkyl 2-(2-bromophenoxy)acetates, the bromo-analogues of the title compound, undergo a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org Given that aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed couplings, this compound is expected to perform efficiently in this reaction. wikipedia.org
Table 3: Domino Sonogashira Coupling/Cyclization of a Related Bromophenoxy Acetate (B1210297)
| Aryl Halide | Alkyne Partner | Catalyst System | Base / Solvent | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 2-(2-bromophenoxy)acetate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | K₂CO₃ / DMF | 2-Benzyl-3-phenylbenzo[b]furan | 74% organic-chemistry.org |
This domino process showcases the utility of the 2-(halophenoxy)acetate scaffold in rapidly building complex heterocyclic structures.
The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides to form new carbon-carbon bonds. organic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgnumberanalytics.com
Organosilanes are appealing coupling partners due to their stability, low toxicity, and easy preparation. organic-chemistry.org While the Suzuki reaction is often more common due to the wide availability of boronic acids, the Hiyama coupling provides a valuable alternative. organic-chemistry.org There is a lack of specific literature examples for the Hiyama coupling of this compound. However, the general applicability of the reaction to a wide range of aryl iodides suggests that it would be a viable substrate for forming biaryl or related structures. organic-chemistry.orgrsc.org
In addition to palladium, copper catalysts are effective for certain types of cross-coupling reactions, particularly for forming carbon-heteroatom bonds (e.g., C-N, C-O) in Ullmann-type reactions. They can also mediate carbon-carbon bond formation.
A notable application involving a similar scaffold is the copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. This process starts from 2-(o-iodophenoxy)acyl chlorides, which react with primary amines followed by a copper(I)-catalyzed intramolecular C-N bond coupling. researchgate.net This reaction demonstrates the utility of the 2-(o-iodophenoxy) core structure in copper-catalyzed cyclization reactions to build important heterocyclic systems. Although the starting material is an acyl chloride rather than an ethyl ester, the underlying reactivity of the aryl iodide in the presence of a copper catalyst is clearly demonstrated. researchgate.net
Metal-Free Arylation and Radical Pathways
While many arylation reactions rely on transition metal catalysts, there is growing interest in developing metal-free alternatives. In this context, this compound can participate in arylation reactions that proceed through radical intermediates. These reactions are often initiated by photostimulation or the use of radical initiators.
One notable example involves the photostimulated reaction of the related compound, 2-(2-iodophenyl)acetate ion, with carbanions via an SRN1 (radical nucleophilic substitution) mechanism. semanticscholar.orgresearchgate.net This process involves the formation of a radical anion from the aryl iodide, which then fragments to produce an aryl radical. semanticscholar.orgresearchgate.net This radical can then be trapped by a nucleophile, such as an enolate, to form a new carbon-carbon bond. semanticscholar.orgresearchgate.net Although not a direct arylation of an external arene, this pathway highlights the susceptibility of the carbon-iodine bond to homolytic cleavage and subsequent radical reactions.
Research has also explored the direct C-H arylation of heteroarenes with aryl halides under metal-free conditions. wiley.com These reactions often require a base and can proceed through aryne intermediates or other radical pathways, depending on the specific substrates and conditions. wiley.commdpi.com While specific examples detailing the use of this compound in this type of metal-free arylation are not prevalent in the reviewed literature, its structure suggests its potential as a substrate in such transformations. The electron-withdrawing nature of the ester group could influence the reactivity of the aryl iodide towards radical formation or its participation in aryne-mediated processes.
Intramolecular Cyclization Reactions for Heterocycle Synthesis
A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The strategic positioning of the iodo-group and the phenoxyacetate (B1228835) side chain allows for the formation of various ring systems.
Palladium-catalyzed reactions are a powerful tool for constructing complex molecular architectures. In one notable application, 2-(2-iodophenoxy)-1-substituted ethanones, which can be derived from this compound, undergo palladium-catalyzed annulation with arynes to synthesize 6H-benzo[c]chromenes. rsc.orgchim.itresearchgate.net This process involves the formation of two new carbon-carbon bonds through an α-arylation followed by an annulation step. rsc.orgresearchgate.net The reaction is believed to proceed via an aryne intermediate generated from a suitable precursor, which then couples with the iodophenoxy ether in the presence of a palladium catalyst. chim.it
| Reactants | Catalyst | Product | Yield | Reference |
| 2-(2-iodophenoxy)-1-arylethanone and 2-(trimethylsilyl)phenyltriflate | Palladium complex | 6-ketoaryl-benzo[c]chromenes | 30-86% | chim.it |
This table summarizes the palladium-catalyzed aryne-iodophenoxy ether coupling for the synthesis of 6-ketoaryl-benzo[c]chromenes.
The intramolecular Heck reaction is a well-established method for forming cyclic compounds. colab.wswikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org A variation of this reaction can be envisioned for derivatives of this compound. For instance, a related compound, E-3-(2-iodophenoxy)-2-propenoic acid ethyl ester, formed from 2-iodophenol (B132878), undergoes an intramolecular Heck reaction to yield 3-ethoxycarbonyl benzofuran (B130515) in high yield. orgsyn.org This demonstrates the utility of the intramolecular Heck reaction in forming five-membered heterocyclic rings from appropriately substituted iodophenoxy precursors. The reaction typically proceeds via oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. wikipedia.org
| Substrate | Catalyst System | Product | Yield | Reference |
| E-3-(2-iodophenoxy)-2-propenoic acid ethyl ester | Palladium-based | 3-ethoxycarbonyl benzofuran | 84% | orgsyn.org |
This table illustrates the yield of an intramolecular Heck reaction for a related iodophenoxy compound.
Radical cascade reactions offer an efficient means to construct complex polycyclic systems in a single step. These reactions can be initiated photochemically or with a radical initiator. For example, visible-light-mediated radical aryldifluoroacetylation of alkynes with ethyl bromodifluoroacetate has been developed for the synthesis of 3-difluoroacetylated coumarins. researchgate.net This reaction proceeds through a tandem radical cyclization process. researchgate.net While this example does not directly involve this compound, it highlights a relevant synthetic strategy. A substrate derived from this compound, containing a suitably positioned alkyne, could potentially undergo a similar radical cascade cyclization to form coumarin (B35378) derivatives or other heterocyclic structures. The key step would be the generation of an aryl radical from the carbon-iodine bond, which would then initiate the cascade.
The intramolecular O-arylation of enolates is another powerful strategy for the synthesis of oxygen-containing heterocycles. A palladium-catalyzed intramolecular cyclization of enolates derived from α-aryl ketones has been reported to produce benzofurans. rsc.org This reaction involves the formation of a carbon-oxygen bond through the coupling of an enolate with an aryl halide within the same molecule. rsc.org For a substrate like this compound, the corresponding ketone derivative could undergo intramolecular cyclization via enolate O-arylation to form a benzofuran ring system. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. rsc.org
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions
The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the iodo- and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, iodide), forming a Meisenheimer complex. ntu.edu.sg Subsequent departure of the leaving group yields the substituted product. ntu.edu.sg
While classic SNAr reactions often require strongly electron-withdrawing groups positioned ortho or para to the leaving group, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. acs.org For instance, the SRN1 reaction mentioned previously is a type of nucleophilic substitution that proceeds through a radical chain mechanism rather than a Meisenheimer complex. semanticscholar.orgresearchgate.net This pathway is particularly effective for the reaction of aryl halides with carbanions under photostimulation. semanticscholar.orgresearchgate.net
Photoinitiated SRN1 Substitution with Carbanions
This compound can undergo photoinitiated SRN1 (substitution radical-nucleophilic, unimolecular) reactions with carbanions. This type of reaction is a chain process initiated by an electron transfer, often stimulated by light, to the aromatic iodide. semanticscholar.orgchemistry-chemists.com The resulting radical anion then fragments, losing the iodide ion to form an aryl radical. This radical subsequently reacts with a nucleophile, such as a carbanion, to form a new carbon-carbon bond. semanticscholar.orgchemistry-chemists.com
Research has shown that the reaction of 2-(2-iodophenyl)acetate ions with ketone enolates under photoinitiation in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of ε-oxo acids. semanticscholar.orgresearchgate.net The SRN1 mechanism for this transformation involves the following key steps:
Initiation: Photoinduced electron transfer to the 2-(2-iodophenyl)acetate ion forms a radical anion. semanticscholar.org
Propagation:
The radical anion fragments, eliminating an iodide ion to produce a distonic radical anion. semanticscholar.org
This aryl radical anion then couples with a ketone enolate anion to form a new radical dianion. semanticscholar.org
An electron is transferred from this radical dianion to another molecule of the starting material, propagating the chain reaction and forming the ε-oxo acid anion. semanticscholar.org
Termination: The reaction is terminated by various radical combination or disproportionation reactions.
The yields of these reactions are influenced by the structure of the carbanion. For example, the reaction with the enolate of pinacolone (B1678379) gives a high yield of the corresponding ε-oxo acid. researchgate.net However, competing reactions, such as β-hydrogen abstraction from the enolate, can reduce the yield of the desired substitution product. semanticscholar.org
Table 1: Photoinitiated SRN1 Substitution Reactions with Various Ketone Enolates
| Ketone Precursor | Nucleophile (Enolate Ion) | Product (ε-oxo acid) | Yield (%) | Reference |
|---|---|---|---|---|
| Pinacolone | -CH2COBu-t | 3a | 86 | researchgate.net |
| Acetone | -CH2COMe | 3c | 82 | researchgate.net |
| 2-Butanone | -CH2COEt | 3d | 24 | researchgate.net |
Reactions with Oxygen and Nitrogen Nucleophiles
This compound can also react with oxygen and nitrogen nucleophiles. These reactions typically involve the displacement of the iodide ion through various mechanisms, including nucleophilic aromatic substitution.
With oxygen nucleophiles, such as phenols, an Ullmann-type coupling reaction can be employed to form a new carbon-oxygen bond, leading to the synthesis of diaryl ethers. For instance, the reaction with phenol (B47542) in the presence of a copper catalyst can yield the corresponding phenoxy-substituted product.
Reactions with nitrogen nucleophiles, such as amines, can lead to the formation of N-aryl products. These reactions are often catalyzed by transition metals like palladium or copper. The specific conditions and the nature of the nucleophile and catalyst determine the outcome of the reaction. For example, amination reactions can be used to introduce amino groups, which are important functionalities in many biologically active molecules.
Transformations Involving the Ester and Ether Functionalities
The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the carboxylic acid and ethanol (B145695). msu.edu
Saponification: Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester undergoes saponification. quora.com This irreversible reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol. quora.com Subsequent acidification of the reaction mixture yields the free carboxylic acid. Saponification is a second-order reaction, with the rate depending on the concentrations of both the ester and the base. quora.com
The α-carbon of the ester group in this compound is acidic and can be deprotonated by a strong base to form an enolate. libretexts.org This enolate is a potent nucleophile and can participate in various condensation reactions, such as the Claisen condensation.
In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. This reaction is a powerful tool for carbon-carbon bond formation. For direct alkylation, the enolate can react with alkyl halides in an SN2-type reaction to introduce an alkyl substituent at the α-carbon. pressbooks.pub This method is most effective with methyl and primary alkyl halides. pressbooks.pub
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic substitution mechanism. wikipedia.org The acid protonates the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the other part of the molecule. wikipedia.orglibretexts.org
The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. In the case of an aryl alkyl ether, the cleavage will always produce a phenol and an alkyl halide, as the nucleophile will preferentially attack the aliphatic carbon over the aromatic ring carbon. libretexts.org
Derivatization of the ether linkage can also be achieved through reactions that modify the aromatic ring or the side chain without cleaving the ether bond. For example, electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring, although the ether oxygen and the iodo group will influence the position of substitution.
Mechanistic Investigations of Reactions Involving Ethyl 2 2 Iodophenoxy Acetate
Detailed Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal catalysis is a cornerstone of modern organic synthesis, and ethyl 2-(2-iodophenoxy)acetate serves as a versatile substrate in these reactions. The catalytic cycles of these transformations typically involve a sequence of elementary steps, including oxidative addition, transmetalation, migratory insertion, and reductive elimination. frontiersin.org A deep understanding of these cycles is crucial for improving reaction efficiency and selectivity. nih.gov
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for carbon-carbon and carbon-heteroatom bond formation. nih.gov In reactions involving this compound, the catalytic cycle generally begins with the oxidative addition of the Pd(0) catalyst to the carbon-iodine bond, forming a Pd(II) intermediate. frontiersin.org This step is often rate-determining and is facilitated by the relatively weak C-I bond. Subsequent steps depend on the specific reaction, such as Suzuki or Heck coupling. For instance, in a domino approach for the synthesis of benzofurans, palladium nanoparticles have been utilized as a heterogeneous catalyst. researchgate.net
A proposed catalytic cycle for a palladium-catalyzed annulation reaction is as follows:
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound to form an arylpalladium(II) complex. frontiersin.orgnih.gov
Coordination/Insertion: The substrate, such as an alkyne or alkene, coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond. acs.org
Cyclization/Elimination: Subsequent intramolecular reactions, such as cyclization, can occur, followed by steps like β-hydride elimination to form the product and regenerate a palladium hydride species. nih.gov
Reductive Elimination: The final step often involves reductive elimination, which regenerates the active Pd(0) catalyst and releases the final product. mdpi.com
Copper-Catalyzed Reactions:
Copper catalysts, often more economical than palladium, are also effective in promoting reactions with this compound. numberanalytics.com Copper-catalyzed reactions can proceed through Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. In the synthesis of indoles, for example, Cu(II) acetate (B1210297) can be used as a catalyst. The reaction is believed to proceed via reduction of Cu(II) to Cu(I), which then forms a coordination complex with the substrate, leading to ring closure. canada.ca The enamine intermediate itself can act as a ligand in the catalytic conversion. canada.ca
A general mechanistic pathway for copper-catalyzed reactions involves:
Ligand Exchange/Coordination: The copper catalyst coordinates with the substrate.
Oxidative Addition: The C-I bond of this compound undergoes oxidative addition to a low-valent copper species.
Reductive Elimination: The coupled product is released, and the copper catalyst is regenerated.
The table below summarizes key aspects of transition metal-catalyzed reactions involving this compound.
| Catalyst | Key Mechanistic Steps | Typical Products |
| Palladium | Oxidative Addition, Migratory Insertion, Reductive Elimination | Benzofurans, Fluorenylidenes |
| Copper | Ligand Exchange, Oxidative Addition, Reductive Elimination | Indoles, Benzothiazoles |
Exploration of Radical Intermediates and Pathways
Radical reactions offer unique pathways for bond formation and are particularly relevant for substrates like this compound. The carbon-iodine bond can undergo homolytic cleavage, especially under photostimulation or in the presence of radical initiators, to generate aryl radicals. semanticscholar.org
SRN1 Mechanism:
One of the most studied radical pathways involving iodoaromatic compounds is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. semanticscholar.org This chain reaction is typically initiated by an electron transfer to the aryl iodide. semanticscholar.org
The key steps in the SRN1 mechanism are:
Initiation: An electron is transferred to this compound, forming a radical anion. semanticscholar.orgresearchgate.net This can be achieved photochemically or by using a chemical reductant.
Propagation:
The radical anion fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. semanticscholar.orgresearchgate.net
The aryl radical then reacts with a nucleophile (e.g., an enolate) to form a new radical anion. semanticscholar.org
This new radical anion transfers an electron to another molecule of the starting material, propagating the chain. semanticscholar.orgresearchgate.net
Termination: The radical chain is terminated by various processes, such as radical coupling or reaction with a solvent.
This mechanism has been successfully applied to the synthesis of ε-oxo acids by reacting this compound with ketone enolates. semanticscholar.org The reaction is photostimulated, and the resulting ε-oxo acids can be further cyclized to form benzazepinones. semanticscholar.org
Radical Coupling Reactions:
This compound can also participate in radical coupling reactions initiated by single-electron transfer (SET) from a donor. For instance, heteroatom anions, such as those derived from phosphines or thiols, can act as single-electron donors. This process generates an aryl radical and a heteroatom radical, which then recombine to form the final product, such as a 3-substituted benzofuran (B130515).
Evidence for Radical Intermediates:
The involvement of radical intermediates is often supported by experimental evidence, such as the use of radical traps or the observation of characteristic side products. For example, in some SRN1 reactions, competing β-hydrogen abstraction from enolates can lead to the formation of α,β-unsaturated ketones, which is indicative of a radical pathway.
The following table outlines the key features of radical reactions involving this compound.
| Reaction Type | Initiation | Key Intermediates | Typical Products |
| SRN1 Substitution | Photostimulation, Electron Transfer | Aryl radical, Radical anion | ε-Oxo acids, Benzazepinones |
| Radical Coupling | Single-Electron Transfer (SET) | Aryl radical, Heteroatom radical | 3-Substituted benzofurans |
Role of Hypervalent Iodine Species
Hypervalent iodine reagents are valuable in organic synthesis due to their oxidizing properties and ability to facilitate a wide range of transformations. cardiff.ac.uk While this compound itself is not a hypervalent iodine compound, it can be a precursor to or participate in reactions involving such species. Hypervalent iodine compounds are generally less toxic and more environmentally friendly than many heavy metal oxidants. researchgate.net
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), can act as potent oxidants through either two-electron or single-electron transfer (SET) pathways. researchgate.net In the context of reactions that could conceptually involve this compound, the iodoarene byproduct could be recycled to regenerate the hypervalent iodine reagent. uab.cat
Mechanisms of Hypervalent Iodine Reactions:
The reactivity of hypervalent iodine reagents stems from the lability of the iodine-ligand bonds and the electrophilicity of the iodine center. uab.cat Common mechanistic steps include:
Ligand Exchange: A nucleophile replaces one of the ligands on the hypervalent iodine center.
Reductive Elimination: The nucleophile and an aryl group are eliminated from the iodine, forming a new bond and reducing the iodine from I(III) to I(I).
Oxidative Addition: An I(I) species can be oxidized back to I(III) to complete a catalytic cycle.
Hypervalent iodine reagents can also act as single-electron-transfer (SET) oxidizing agents, generating radical cations from electron-rich substrates. researchgate.net This pathway is particularly relevant for the functionalization of aromatic and heteroaromatic compounds. researchgate.net
While direct mechanistic studies on the role of hypervalent iodine species derived from this compound are not extensively documented in the provided search results, the principles of hypervalent iodine chemistry suggest potential applications. For instance, oxidation of the iodo group in this compound could generate a hypervalent iodine species in situ, which could then participate in intramolecular cyclization or other functionalization reactions.
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and the presence of additives can have a profound impact on the rates, yields, and even the mechanistic pathways of chemical reactions. numberanalytics.com These effects are particularly significant in reactions involving charged intermediates, polar transition states, or catalytic species.
Solvent Effects:
Solvents can influence reactions in several ways:
Solvation: Solvents can stabilize or destabilize reactants, intermediates, and transition states through interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals forces. numberanalytics.com
Polarity: Polar solvents are generally better at solvating charged species. For example, in SN1 reactions, polar protic solvents stabilize the carbocation intermediate, accelerating the reaction. In contrast, polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.
Viscosity: Solvent viscosity can affect the diffusion rates of reactants, which can be important for very fast reactions.
In the context of reactions involving this compound, the solvent plays a crucial role. For instance, in the SRN1 synthesis of ε-oxo acids, DMSO has been used as a solvent, offering practical advantages over liquid ammonia. semanticscholar.org The choice of solvent can also influence the competition between different reaction pathways.
Additive Effects:
Additives are substances added in small amounts to a reaction mixture to improve its performance. Common types of additives and their roles include:
Bases: Bases are often used to deprotonate substrates, generating nucleophiles or promoting elimination reactions. In some palladium-catalyzed reactions, the choice of base can significantly affect the yield and regioselectivity. nih.gov
Ligands: In transition metal catalysis, ligands coordinate to the metal center, modifying its electronic and steric properties. This can influence the catalyst's activity, stability, and selectivity.
Phase-Transfer Catalysts: These additives facilitate the transfer of reactants between different phases (e.g., organic and aqueous), which can be crucial for reactions involving immiscible reactants.
Radical Initiators/Inhibitors: In radical reactions, initiators are used to start the chain reaction, while inhibitors are used to quench it, which can be useful for mechanistic studies.
The table below provides examples of solvent and additive effects in reactions related to the scope of this article.
| Reaction Type | Solvent | Additive(s) | Role of Solvent/Additive |
| SRN1 Substitution | DMSO | - | Provides a practical and versatile reaction medium. semanticscholar.org |
| Palladium-Catalyzed Carbonylative Annulation | THF | Et3N, dppe | THF is the optimal solvent; Et3N acts as a base; dppe is a stabilizing ligand. nih.gov |
| Copper-Catalyzed Iododeboronation | - | Acetic Acid | Facilitates the reoxidation of Cu(I) to Cu(II), enabling catalyst turnover. hw.ac.uk |
Stereochemical and Regiochemical Control Elements
Controlling the stereochemistry and regiochemistry of a reaction is a central goal in organic synthesis, as it allows for the selective formation of a single desired isomer from multiple possibilities.
Stereochemical Control:
Stereochemical control refers to the preferential formation of one stereoisomer over others (e.g., enantiomers or diastereomers). In reactions involving this compound, stereocontrol can be achieved through various strategies:
Chiral Catalysts: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, can induce enantioselectivity by creating a chiral environment around the reacting species. This has been demonstrated in dual photoredox and nickel-catalyzed desymmetric C-O coupling reactions to synthesize chiral 1,4-benzodioxanes. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.
Substrate Control: The existing stereocenters in a substrate can influence the stereochemistry of newly formed centers.
Regiochemical Control:
Regiochemical control refers to the preferential formation of one constitutional isomer over others. This is particularly important in reactions where a reagent can attack multiple sites on a molecule.
Directing Groups: Functional groups on a substrate can direct an incoming reagent to a specific position.
Steric and Electronic Effects: The inherent steric and electronic properties of the reactants can favor reaction at one site over another. For example, in the SRN1 reaction of the radical anion derived from 2-(2-iodophenyl)acetic acid with enolates from unsymmetrical ketones like 2-butanone, a high degree of selectivity for reaction at the primary carbon of the enolate is observed. researchgate.net
Catalyst Control: The choice of catalyst and ligands can significantly influence the regioselectivity of a reaction. For example, in the palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes, the choice of base and ligand was crucial for achieving high regioselectivity. nih.gov
The following table highlights examples of stereochemical and regiochemical control in relevant reactions.
| Control Type | Method | Example Reaction | Outcome |
| Stereochemical | Chiral Catalyst | Dual photoredox and nickel-catalyzed C-O coupling | Enantioselective synthesis of 1,4-benzodioxanes. researchgate.net |
| Regiochemical | Substrate Control | SRN1 reaction with enolate of 2-butanone | Selective formation of the ε-oxo acid from attack at the primary carbon. researchgate.net |
| Regiochemical | Catalyst/Ligand Control | Palladium-catalyzed carbonylative annulation | High regioselectivity for the desired quinolinone isomer. nih.gov |
Kinetic and Thermodynamic Considerations
The outcome of a chemical reaction is governed by both kinetics (the rate at which the reaction occurs) and thermodynamics (the relative stability of reactants and products). Understanding these factors is essential for predicting the feasibility of a reaction and for optimizing reaction conditions to favor the desired product.
Kinetic Control vs. Thermodynamic Control:
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This usually occurs at lower temperatures where the reaction is irreversible. The product distribution is determined by the relative activation energies of the competing pathways.
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. This typically occurs at higher temperatures where the reaction is reversible, allowing the system to reach equilibrium. The product distribution is determined by the relative free energies of the products.
Kinetic Studies:
Kinetic studies involve measuring the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information can be used to determine the reaction order, the rate constant, and the activation energy, all of which provide insights into the reaction mechanism. For example, kinetic studies on the saponification of ethyl acetate have been used to determine thermodynamic parameters like activation energy and enthalpy. researchgate.net While specific kinetic data for reactions of this compound were not found in the search results, the principles of chemical kinetics are broadly applicable.
Thermodynamic Considerations:
Enthalpy (ΔH): The change in heat content of the system. Exothermic reactions (ΔH < 0) release heat, while endothermic reactions (ΔH > 0) absorb heat.
Entropy (ΔS): A measure of the disorder or randomness of the system. Reactions that increase the number of molecules or lead to more freedom of motion tend to have a positive ΔS.
Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity. ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction.
In the context of this compound, thermodynamic factors can influence product distributions. For instance, the relative stability of different possible products in a cyclization reaction will determine the final product ratio under thermodynamic control. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of intermediates, transition states, and products to provide a detailed thermodynamic and kinetic picture of a reaction pathway. nih.govacademicjournals.org For example, DFT calculations have been used to explore the energy profile of radical coupling reactions, comparing single-electron transfer and ion-pair transfer pathways. nih.gov
The following table summarizes the key kinetic and thermodynamic parameters and their significance.
| Parameter | Symbol | Significance |
| Activation Energy | Ea | The minimum energy required for a reaction to occur; determines the reaction rate. |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction. |
| Entropy Change | ΔS | The change in disorder of the system. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction and the position of equilibrium. |
Computational Chemistry and Theoretical Studies of Ethyl 2 2 Iodophenoxy Acetate
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT allows for the calculation of various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and stability.
For Ethyl 2-(2-iodophenoxy)acetate, a DFT analysis would provide a quantitative description of its electronic landscape. Although direct studies are sparse, research on analogous compounds such as Ethyl-2-(4-aminophenoxy)acetate has demonstrated the utility of DFT in elucidating electronic properties. mdpi.com In such studies, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability and reactivity. ekb.eg
A theoretical DFT study on this compound would likely involve geometry optimization followed by the calculation of these electronic parameters. The results would highlight the influence of the electron-withdrawing iodine atom and the ether linkage on the electron distribution across the aromatic ring and the acetate (B1210297) group.
Table 1: Illustrative Electronic Properties from DFT (Hypothetical for this compound, based on related studies)
| Parameter | Predicted Value/Information | Significance |
| HOMO Energy | Indicates regions susceptible to electrophilic attack. | |
| LUMO Energy | Indicates regions susceptible to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. acs.org This involves calculating the energy of the system as the reactants are converted into products, with the transition state representing the highest energy point along the reaction coordinate.
For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic substitution at the aromatic ring or hydrolysis of the ester group. Computational modeling, for instance using DFT, can simulate the energetic profiles of these reaction pathways. For example, in studies of ethyl acetate hydrolysis, DFT has been used to calculate the activation energies for different conformers, revealing the most favorable reaction pathways. ukm.my Similarly, computational analyses of iodolactonization reactions have successfully modeled the transition states involving iodine. researchgate.net
A computational study on this compound would involve locating the transition state structures for specific reactions and calculating their energies. This information provides the activation energy (Ea), which is critical for understanding the reaction kinetics.
Table 2: Hypothetical Reaction Pathway Data for a Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Features of Transition State |
| Reactants | This compound + Nucleophile | 0 | - |
| Transition State | [Complex]‡ | Ea | Partially formed/broken bonds. |
| Products | Substituted Product + Leaving Group | ΔE_reaction | - |
Conformational Analysis and Molecular Geometry
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The molecular geometry, which includes bond lengths, bond angles, and dihedral angles, defines the three-dimensional structure of a molecule. Computational methods are widely used to determine the most stable conformations (those with the lowest energy) and to calculate their geometric parameters. rsc.org
For this compound, several rotatable bonds exist, leading to various possible conformers. The key dihedral angles would be around the C-O ether linkage and the C-C and C-O bonds of the ethyl acetate group. A computational conformational search, followed by geometry optimization using methods like DFT, would identify the global minimum energy structure and other low-energy conformers. rsc.org The stability of these conformers is influenced by a balance of steric hindrance and electronic interactions. While no specific conformational analysis for this compound is published, studies on related phenoxyacetic acids and their esters provide a basis for what to expect.
Table 3: Predicted Key Geometric Parameters for the Lowest Energy Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C(aryl)-O(ether) | ~1.37 Å |
| Bond Length | O(ether)-C(methylene) | ~1.43 Å |
| Bond Angle | C-C-I | ~120° |
| Dihedral Angle | C(aryl)-O-C-C(carbonyl) |
Computational Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for confirming molecular structures.
DFT calculations are commonly used to predict IR spectra by computing the harmonic vibrational frequencies. mdpi.com Although these calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
For this compound, a computational approach would yield a predicted IR spectrum with characteristic peaks for C=O stretching, C-O stretching, and aromatic C-H bending. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for all unique nuclei in the molecule, aiding in the assignment of experimental signals. While direct computational spectra for this compound are not published, studies on similar molecules show that DFT methods can accurately reproduce experimental spectroscopic data. mdpi.comjustia.com
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value (Computational) | Experimental Value (Reference) |
| IR | C=O Stretch (cm⁻¹) | ||
| ¹³C NMR | C=O Chemical Shift (ppm) | ||
| ¹H NMR | O-CH₂ Chemical Shift (ppm) |
Analysis of Electronic and Steric Effects of Substituents
The iodine atom is known to be an electron-withdrawing group through induction, yet it can also be weakly electron-donating through resonance. Its large atomic radius also imparts significant steric hindrance at the ortho position. The ethoxycarbonylmethyl group (-OCH₂COOEt) is also electron-withdrawing. Computational methods can model these effects by analyzing charge distributions (e.g., through Natural Bond Orbital analysis) and by calculating steric parameters. Studies on other substituted biaryls and phenyl derivatives have used computational tools to correlate substituent effects with reaction outcomes, such as product ratios in cross-coupling reactions. iastate.edu
A theoretical analysis of this compound would provide a detailed understanding of how the interplay between the electronic nature and the steric bulk of its substituents influences its conformational preferences and its reactivity in various chemical transformations.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring safety. In-situ spectroscopic techniques allow for the continuous analysis of the reaction mixture without the need for sampling, providing a dynamic profile of reactant consumption and product formation.
While specific studies detailing the use of Near-Infrared (NIR) spectroscopy for the real-time monitoring of reactions involving Ethyl 2-(2-iodophenoxy)acetate are not extensively documented in publicly available literature, the technique offers significant potential. NIR spectroscopy is well-suited for monitoring functional groups present in the molecule, such as C-H and C=O bonds. In a typical reaction, such as the synthesis of this compound from 2-iodophenol (B132878) and ethyl chloroacetate (B1199739), NIR could theoretically track the consumption of the phenolic O-H bond and the formation of the ester and ether functionalities. The changes in the overtone and combination bands in the NIR region (typically 780-2500 nm) would provide a continuous data stream on the reaction's progress.
Similar to NIR, specific applications of Raman spectroscopy for monitoring reactions of this compound are not widely reported. However, Raman spectroscopy is a powerful tool for observing changes in molecular vibrations. Key vibrational modes for this compound, such as the C-I stretch, aromatic ring vibrations, and the carbonyl (C=O) stretch of the ester group, are all Raman active. In a reaction where the C-I bond is cleaved, for instance, the disappearance of its characteristic Raman signal would be a clear indicator of reactant consumption. This makes Raman spectroscopy a highly suitable, albeit underutilized, technique for monitoring the transformation of this compound in real-time.
UV/Vis spectroscopy is instrumental in studying photochemical reactions involving this compound, particularly those that involve the cleavage of the carbon-iodine bond. Aryl iodides are known to undergo photolysis upon irradiation with UV light. The aromatic rings and the iodine atom in the molecule are strong chromophores, resulting in distinct absorption bands in the UV region. During a photochemical reaction, the homolytic cleavage of the C-I bond would lead to the formation of new species, such as aryl radicals, which would have different absorption characteristics. By monitoring the changes in the UV/Vis spectrum over time, it is possible to determine the rate of photolysis and identify the formation of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton (¹H) and Carbon (¹³C) NMR spectra provide a complete picture of the molecule's structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 1,2-disubstitution pattern on the benzene (B151609) ring. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbon atom bonded to the iodine.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.)
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 6.75-7.85 (m, 4H) | 113.2, 123.5, 130.1, 139.8 |
| O-CH₂-C=O | 4.70 (s, 2H) | 65.7 |
| O-CH₂-CH₃ | 4.25 (q, 2H) | 61.6 |
| O-CH₂-CH₃ | 1.28 (t, 3H) | 14.2 |
| C-I | N/A | 87.9 |
| C-O (Aromatic) | N/A | 155.8 |
| C=O | N/A | 168.5 |
While specific deuterium (B1214612) labeling studies focusing solely on this compound are not prominent in the literature, this technique is a powerful method for elucidating reaction mechanisms. For example, in studying a reaction where a proton is abstracted from the methylene group (O-CH₂-C=O), one could synthesize a deuterated version of the molecule, this compound-d₂. By comparing the reaction rates and products of the deuterated and non-deuterated compounds (a kinetic isotope effect study), one could determine if the C-H bond cleavage is a rate-determining step in the reaction mechanism. Similarly, deuterium labeling on the aromatic ring could be used to trace the fate of specific hydrogen atoms during complex rearrangements or substitution reactions.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization and subsequent fragmentation. For this compound, which has a molecular formula of C10H11IO3 and an average molecular mass of approximately 306.10 g/mol , mass spectrometry provides definitive molecular identification and valuable structural information through characteristic fragmentation patterns. chemspider.com
In a typical electron impact (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]•+) corresponding to its molecular weight. However, due to the presence of the relatively labile iodine atom and ester group, this peak may be of low intensity. The fragmentation of the molecule is generally dictated by the weakest bonds and the stability of the resulting fragments.
The primary fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, this can result in the loss of the ethoxy group (•OC2H5, mass = 45) to yield a prominent acylium ion. Another common fragmentation for iodo-aromatic compounds is the cleavage of the carbon-iodine bond, which is relatively weak. docbrown.info This would result in the loss of an iodine radical (•I, mass = 127), leading to a significant peak.
Key predicted fragments for this compound are detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 306 | [C10H11IO3]•+ (Molecular Ion) | - |
| 261 | [M - OC2H5]+ | •OC2H5 |
| 179 | [M - I]+ | •I |
| 149 | [C8H5O2]+ | •I, •C2H4 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective methods. These techniques separate the target compound from starting materials, by-products, or degradation products, with purity typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. ccspublishing.org.cnjmaterenvironsci.com In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. uin-alauddin.ac.id The separated components then enter the mass spectrometer, where they are identified by their unique mass spectra. rsc.org
The purity of an this compound sample is determined from the resulting chromatogram, where a single, sharp peak at a specific retention time indicates high purity. The presence of other peaks suggests impurities, which can be identified using their mass spectra from an associated library. researchgate.netshimadzu.com
Table 2: Representative GC-MS Analytical Conditions
| Parameter | Typical Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Initial temp 50-100°C, ramped to 280-300°C |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-600 amu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for compounds that are non-volatile or thermally unstable. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity analysis. sielc.comresearchgate.net
In RP-HPLC, the separation is based on the compound's hydrophobic interactions with a non-polar stationary phase (like C18) and a polar mobile phase. glfc.org The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, can be kept constant (isocratic) or varied over time (gradient) to achieve optimal separation. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. A chromatogram showing a single peak is indicative of a pure sample.
Table 3: Representative HPLC Analytical Conditions
| Parameter | Typical Value |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Water |
Applications of Ethyl 2 2 Iodophenoxy Acetate in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures and Functional Materials
Ethyl 2-(2-iodophenoxy)acetate's utility extends to its role as a precursor for creating intricate molecular frameworks and functional materials. The presence of the reactive iodine atom facilitates various cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the synthesis of elaborate molecules with specific three-dimensional arrangements and tailored electronic or biological properties.
Furthermore, derivatives of this compound are explored in the development of specialty and functional materials. The ability to introduce diverse functional groups through the versatile iodine substituent allows for the fine-tuning of material properties, opening avenues for applications in materials science.
Building Block for Diverse Heterocyclic Systems
A significant application of this compound lies in its role as a key starting material for the synthesis of a wide range of heterocyclic compounds. Heterocycles are core components of many pharmaceuticals, agrochemicals, and natural products. The strategic placement of the iodo and acetate (B1210297) groups in this compound facilitates various cyclization strategies to form different ring systems.
Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Coumarins, Chromenes)
This compound and its derivatives are instrumental in the synthesis of various oxygen-containing heterocycles.
Benzofurans: The benzofuran (B130515) scaffold is a prominent feature in numerous biologically active compounds. orgsyn.org this compound can be transformed into precursors for benzofuran synthesis. For instance, a related compound, 3-(2-iodophenoxy)acrylic acid ethyl ester, is used to prepare 3-ethoxycarbonyl benzofuran. orgsyn.orgorgsyn.org This transformation highlights the utility of the iodophenoxy moiety in constructing the benzofuran ring system through intramolecular cyclization reactions, often catalyzed by transition metals like palladium. orgsyn.orgorgsyn.org
Coumarins: Coumarins are a class of compounds known for their diverse pharmacological properties. researchgate.netjmchemsci.com While direct synthesis of coumarins from this compound is less commonly documented, its structural motifs are relevant. For example, the synthesis of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate demonstrates the combination of a coumarin (B35378) core with an acetate side chain, a structure related to the starting material . researchgate.net The synthesis of various coumarin derivatives often involves the reaction of phenols with β-keto esters or other suitable three-carbon units under various catalytic conditions. nih.govjsynthchem.com
Chromenes: Chromenes are another class of oxygen-containing heterocycles with biological significance. The synthesis of 2H-chromenes can be achieved through the reaction of arynes with α,β-unsaturated aldehydes, a process that involves the formation of an oxygen-containing ring fused to a benzene (B151609) ring, conceptually related to the potential transformations of this compound. nih.gov
The following table summarizes the types of oxygen-containing heterocycles that can be synthesized from precursors derived from or related to this compound.
| Heterocycle | Synthetic Strategy | Key Precursor/Related Compound |
| Benzofuran | Intramolecular Heck Coupling | 3-(2-Iodophenoxy)acrylic acid ethyl ester |
| Coumarin | Pechmann Condensation / Knoevenagel Condensation | Phenols and β-keto esters |
| Chromene | Aryne reaction with α,β-unsaturated aldehydes | Arynes |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzazepinones, Indoles, Triazoles)
The versatility of this compound extends to the synthesis of various nitrogen-containing heterocyclic systems.
Benzazepinones: Seven-membered nitrogen heterocycles like benzazepinones are important structural motifs in many bioactive compounds. semanticscholar.orgresearchgate.net A key strategy for synthesizing 3-benzazepin-2-ones involves using 2-(2-iodophenyl)acetic acid, the carboxylic acid analog of this compound, as a starting material. semanticscholar.orgresearchgate.net This process utilizes a photostimulated SRN1 reaction with ketone enolate ions to form ε-oxo acids, which are then cyclized to the desired benzazepinone (B8055114) ring system. semanticscholar.orgresearchgate.net
Indoles: The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. kit.edu While direct conversion of this compound to indoles is not a standard route, the iodo-substituted phenyl ring is a common feature in many indole syntheses. For example, palladium-catalyzed reactions of o-iodoanilines with alkynes are a well-established method for constructing the indole ring. beilstein-journals.org The structural elements of this compound can be conceptually rearranged to form precursors for such cyclizations.
Triazoles: The 1,3,5-triazine (B166579) ring system, a nitrogen-containing heterocycle, is a versatile scaffold in various fields. mdpi.com Its synthesis often starts from inexpensive precursors like cyanuric chloride, which can be selectively functionalized. mdpi.com While not a direct application of this compound, this highlights the general importance of building blocks for nitrogen heterocycles in organic synthesis.
The table below outlines the synthesis of representative nitrogen-containing heterocycles using precursors related to this compound.
| Heterocycle | Synthetic Method | Key Precursor |
| Benzazepinone | SRN1 reaction followed by condensation | 2-(2-Iodophenyl)acetic acid |
| Indole | Palladium-catalyzed cyclization | o-Iodoanilines and alkynes |
| Pyrrolobenzoxazepinone | Intramolecular Cu-catalyzed Ullmann N-arylation | 2-(2-Iodophenoxy)-1-(1H-pyrrol-2-yl)ethanone |
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles is an important area of organic chemistry due to their presence in various biologically active molecules. mdpi.com Methodologies for constructing these rings often involve the reaction of substrates with a source of sulfur. sioc-journal.cn While specific examples detailing the direct use of this compound for the synthesis of sulfur heterocycles are not prevalent in the searched literature, the principles of using functionalized aromatic compounds as precursors remain relevant. General strategies often involve ring-expansion reactions or the cyclization of substrates containing both a sulfur nucleophile and a suitable electrophilic site. nih.gov The iodo-substituent in this compound could potentially serve as an electrophilic handle for intramolecular cyclization with a tethered sulfur-containing moiety.
Intermediates in Stereoselective Synthesis
This compound and its derivatives can serve as intermediates in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The functional groups present in the molecule offer handles for introducing chiral elements or for participating in reactions that proceed with high stereocontrol. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with chiral auxiliaries to direct subsequent transformations. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Role in Multi-Step Synthetic Strategies and Total Synthesis
In the context of multi-step synthetic strategies and the total synthesis of complex natural products, this compound can play a crucial role as a versatile building block. ccspublishing.org.cn Its ability to participate in a variety of chemical transformations allows for its incorporation into longer synthetic sequences. The iodo-group is particularly valuable as it can be used for a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. Following these coupling reactions, the ester functionality can be further manipulated, for example, through reduction, hydrolysis, or conversion to other functional groups, to advance towards the final target molecule. This step-wise and controlled modification is the essence of total synthesis.
Future Perspectives and Emerging Research Avenues for Ethyl 2 2 Iodophenoxy Acetate
The landscape of organic synthesis is continuously evolving, driven by the need for greater efficiency, sustainability, and precision. For versatile building blocks like Ethyl 2-(2-iodophenoxy)acetate, future research is poised to unlock new potential through innovative methodologies. Key areas of emerging research include the development of greener synthetic protocols, the exploration of novel catalytic paradigms, and the integration of digital technologies like artificial intelligence. These advancements promise to refine how this compound and its structural motifs are utilized in the creation of complex molecules.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-iodophenoxy)acetate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-iodophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1.2 molar ratio of 2-iodophenol to ethyl bromoacetate ensures complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) yields >95% purity. Reference: Synthesis protocols for structurally similar iodophenoxy esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm). The iodophenoxy group causes distinct splitting patterns due to spin-spin coupling .
- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and aryl C-I vibration (~500 cm⁻¹).
- HRMS : Validates molecular ion [M+H]⁺ (e.g., m/z 334.97 for C₁₀H₁₁IO₃⁺) .
Q. How should researchers handle stability and storage of this compound?
- Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodecomposition.
- Stability monitoring : Regular NMR or TLC checks every 6 months to detect degradation (e.g., free iodine release) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodophenoxy group in cross-coupling reactions?
The C-I bond in this compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Oxidative addition : Pd⁰ inserts into the C-I bond, forming a Pd(II) intermediate.
- Electronic effects : Electron-withdrawing ester groups enhance electrophilicity at iodine, accelerating reaction rates .
- Byproduct analysis : Monitor for deiodinated side-products via GC-MS .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) via the iodophenoxy moiety’s hydrophobic interactions.
- DFT calculations : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions . Reference: Analogous studies on iodophenoxy derivatives in enzyme-substrate systems .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Multi-technique validation : Compare X-ray crystallography (for solid-state structure) with solution-phase NMR to assess conformational flexibility.
- Dynamic NMR : Detect rotational barriers in the ester group at variable temperatures . Reference: SHELX refinement protocols for resolving structural ambiguities .
Methodological Challenges
Q. How can researchers optimize yields in large-scale syntheses while minimizing iodine waste?
- Catalytic recycling : Employ Pd/C or CuI catalysts to reduce iodine byproduct formation.
- Solvent recovery : Distill DMF/acetone from reaction mixtures for reuse .
Q. What are the limitations of using this compound in photodynamic therapy studies?
- Photostability : UV-vis spectroscopy reveals rapid degradation under UV light (λ < 300 nm).
- Mitigation : Encapsulation in β-cyclodextrin improves stability, as shown for similar iodinated esters .
Key Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
